molecular formula C12H22O B13763471 4,9-Decadien-1-ol, 4,8-dimethyl- CAS No. 72928-27-9

4,9-Decadien-1-ol, 4,8-dimethyl-

Cat. No.: B13763471
CAS No.: 72928-27-9
M. Wt: 182.30 g/mol
InChI Key: PSFAZLXAAWYFEH-UHFFFAOYSA-N
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Description

4,9-Decadien-1-ol, 4,8-dimethyl- is an organic compound with the molecular formula C12H22O It is a type of alcohol characterized by the presence of two double bonds and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Decadien-1-ol, 4,8-dimethyl- typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroformylation of 4,8-dimethyl-1,3,7-nonatriene, followed by hydrogenation to yield the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas.

Industrial Production Methods

In industrial settings, the production of 4,9-Decadien-1-ol, 4,8-dimethyl- may involve large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4,9-Decadien-1-ol, 4,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted alcohols depending on the reagent used.

Scientific Research Applications

4,9-Decadien-1-ol, 4,8-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,9-Decadien-1-ol, 4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyl-4,9-decadien-1-ol: A closely related compound with similar structural features.

    5,9-Dimethyl-4,8-decadien-3-ol: Another similar compound with slight variations in the position of double bonds and functional groups.

Uniqueness

4,9-Decadien-1-ol, 4,8-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

72928-27-9

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

4,8-dimethyldeca-4,9-dien-1-ol

InChI

InChI=1S/C12H22O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,11,13H,1,5-7,9-10H2,2-3H3

InChI Key

PSFAZLXAAWYFEH-UHFFFAOYSA-N

Isomeric SMILES

CC(CC/C=C(\C)/CCCO)C=C

Canonical SMILES

CC(CCC=C(C)CCCO)C=C

Origin of Product

United States

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